Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate
Description
Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate is a pyrrole-derived diester featuring:
- Methyl ester groups at positions 2 and 2.
- A 5-methyl substituent on the pyrrole ring.
- A 4-methylbenzyl (p-tolylmethyl) group at the 1-position.
This compound’s structural complexity arises from the combination of electron-withdrawing ester groups and aromatic/hydrophobic substituents, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)10-18-12(2)14(16(19)21-3)9-15(18)17(20)22-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFKKRJQUYGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=C2C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331319 | |
| Record name | dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866144-80-1 | |
| Record name | dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate typically involves the reaction of 2,4-dimethylpyrrole with appropriate esterifying agents. One common method includes the use of ethyl acetoacetate as a starting material, which undergoes a series of reactions to form the desired pyrrole derivative . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like methanol under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate ()
- Structural Differences :
- Ethyl esters (vs. methyl esters in the target compound).
- Phenyl group at position 3 (vs. 5-methyl and 1-benzyl groups).
- Key Implications :
- Reactivity : Ethyl esters exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
- Electronic Effects : The phenyl group at position 3 introduces conjugation, altering electron density distribution across the pyrrole ring.
- Biological Activity : Increased lipophilicity from the phenyl group may enhance membrane permeability but reduce solubility in aqueous media.
Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()
- Structural Differences :
- Chloromethyl group at position 5 (vs. methyl in the target compound).
- Key Implications: Reactivity: The chloromethyl group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or thiols). Toxicity: Potential for covalent binding to biomolecules, which may limit its therapeutic use compared to the non-halogenated target compound.
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate ()
- Structural Differences :
- Hydroxymethyl group at position 5 (vs. methyl in the target compound).
- Key Implications :
- Polarity : The hydroxymethyl group increases hydrophilicity, improving solubility in polar solvents.
- Chemical Stability : Susceptible to oxidation or further functionalization (e.g., esterification or glycosylation).
Dimethyl 5-methyl-4a-methyl-1-methylthiothiopyrano[4,3-b]indole-3,4-dicarboxylate ()
- Structural Differences: Fused thiopyranoindole system (vs. simple pyrrole ring). Methylthio group at position 1.
- Key Implications: Electronic Effects: Sulfur atoms in the fused ring system enhance π-conjugation and alter redox properties. Biological Activity: The thiopyranoindole scaffold may interact with hydrophobic binding pockets in enzymes or receptors differently than the target compound.
Comparative Data Table
Research Findings and Implications
Reactivity Trends
- Ester Reduction : Dimethyl pyrrole-2,4-dicarboxylates are selectively reduced at the C(2) ester using DIBAH, but the 4-methylbenzyl group in the target compound may sterically hinder such reactions .
- Nucleophilic Substitution : The chloromethyl group in ’s compound enables facile displacement reactions, a feature absent in the target compound .
Biological Activity
Dimethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrrole-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H17NO4
- Molecular Weight : 273.30 g/mol
- CAS Registry Number : 2436-79-5
The compound features a pyrrole ring substituted with methyl and phenyl groups, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. A study evaluated various pyrrole compounds, including this compound, against a range of bacterial strains. The results demonstrated:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
This suggests that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were assessed in various cancer cell lines. A notable study found the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Inhibition of cell proliferation |
The compound showed promising anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.
Case Study: Anticancer Activity
In a recent study published in MDPI, researchers explored the anticancer properties of various pyrrole derivatives. This compound was highlighted for its selective cytotoxicity towards cancer cells compared to normal cells. The study concluded that this compound could be a lead candidate for further development in cancer therapeutics .
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Apoptotic Pathway Activation : Triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Impedes cell cycle progression at the G2/M phase.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on:
- In vivo Studies : To evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
The findings highlight the potential of this compound as a candidate for drug development in treating infections and cancers.
Q & A
Q. How can stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
